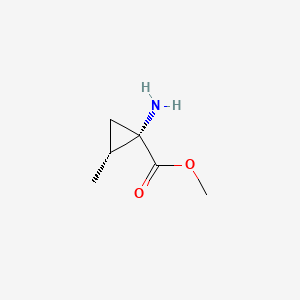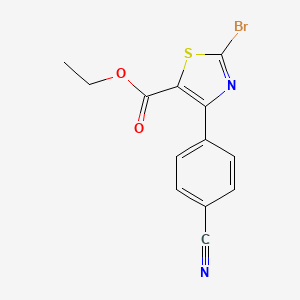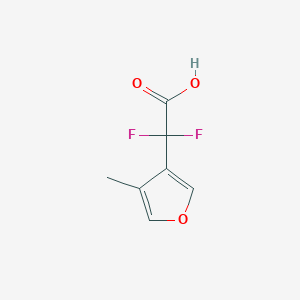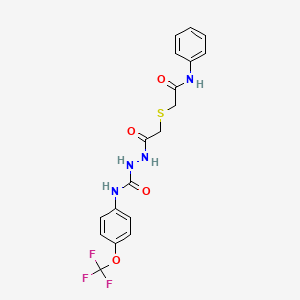
2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenylamino group, a trifluoromethoxyphenyl group, and a hydrazinecarboxamide moiety, making it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the reaction of 2-oxo-2-(phenylamino)ethyl chloride with thioglycolic acid to form the thioester intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)phenylhydrazine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and targets involved are still under investigation, but its unique structure suggests it could interact with multiple biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-Oxo-2-(phenylamino)ethyl)thio)acetic acid
- 2-((2-Oxo-2-(3-pyridylamino)ethyl)thio)acetic acid
Uniqueness
Compared to similar compounds, 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide stands out due to the presence of the trifluoromethoxyphenyl group, which can enhance its chemical stability and biological activity. This unique feature may make it more effective in certain applications, such as drug development or material science.
Eigenschaften
Molekularformel |
C18H17F3N4O4S |
|---|---|
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
2-[2-oxo-2-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinyl]ethyl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C18H17F3N4O4S/c19-18(20,21)29-14-8-6-13(7-9-14)23-17(28)25-24-16(27)11-30-10-15(26)22-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,26)(H,24,27)(H2,23,25,28) |
InChI-Schlüssel |
MDITYADYWPJPGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)

![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)
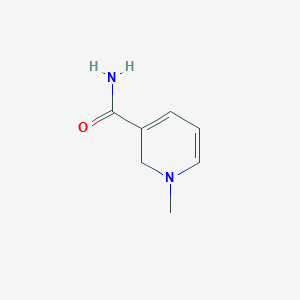
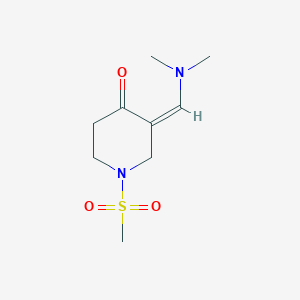

![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)
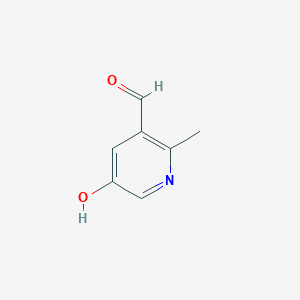
![2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13087654.png)
